2-Acetamido-5-methylhex-4-enoic acid
Overview
Description
2-Acetamido-5-methylhex-4-enoic acid, also known as 2-AMH, is an important organic compound with a wide range of applications. It is a carboxylic acid with a molecular formula of C7H12NO3 and a molecular weight of 160.18 g/mol. This compound is a white crystalline solid with a melting point of about 156-157 °C. 2-AMH has been widely studied due to its potential applications in various fields.
Scientific Research Applications
Novel Synthesis Methods
A study by Jessen, Selvig, and Valsborg (2001) developed a novel method for preparing N-protected (2E)-5-amino-5-methylhex-2-enoic acids, which could be utilized for synthesizing 14C-labelled compounds (Jessen, Selvig, & Valsborg, 2001). This advancement in synthesis techniques can aid in the production of specialized chemical compounds for various research applications.
Enzymatic Inactivation Studies
Feng, Shi, Sirimanne, Mounier-Lee, and May (2000) investigated compounds including 4-oxo-5-acetamido-6-phenyl-hex-2-enoic acid as potent inactivators of peptidylglycine alpha-mono-oxygenase (PAM), a key enzyme in C-terminal amidation. This study provides insights into the development of enzyme inhibitors for biochemical research (Feng et al., 2000).
Biosynthetic Pathway Exploration
Fowden and Mazelis (1971) explored the biosynthesis of 2-amino-4-methylhex-4-enoic acid in Aesculus californica, examining isoleucine as a precursor. Their work contributes to understanding plant biochemistry and amino acid biosynthesis (Fowden & Mazelis, 1971).
Catalytic Hydrogenation Studies
Crombie, Jenkins, and Roblin (1975) conducted a study on the palladium-catalysed hydrogenation of related compounds, such as 4-methylhexa-2,3-dienoic acid, which is structurally similar to 2-acetamido-5-methylhex-4-enoic acid. Their research offers valuable insights into the field of catalytic hydrogenation and stereochemistry (Crombie, Jenkins, & Roblin, 1975).
Photoisomerization Investigations
Childs, DiClemente, Lund-Lucas, Richardson, and Rogerson (1983) studied the photoisomerizations of compounds similar to 2-acetamido-5-methylhex-4-enoic acid, contributing to the understanding of photochemistry and molecular transformations under light exposure (Childs et al., 1983).
Amino Acid Characterization
Fowden (1968) identified and characterized several amino acids, including 2-amino-4-methylhex-4-enoic acid, from Aesculus californica, enhancing the knowledge of amino acid diversity in nature (Fowden, 1968).
properties
IUPAC Name |
2-acetamido-5-methylhex-4-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(2)4-5-8(9(12)13)10-7(3)11/h4,8H,5H2,1-3H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGKDLLDINHZOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C(=O)O)NC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-5-methylhex-4-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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